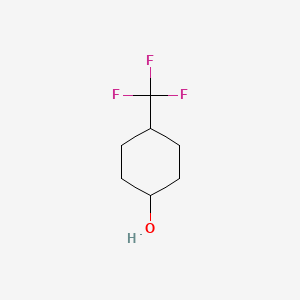










|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[H][H]>C(O)(=O)C>[F:9][C:8]([F:10])([F:11])[CH:5]1[CH2:4][CH2:3][CH:2]([OH:1])[CH2:7][CH2:6]1
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(F)(F)F
|
|
Name
|
Pt−2O
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
reacted for 16 h
|
|
Duration
|
16 h
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered through Celite
|
|
Type
|
ADDITION
|
|
Details
|
to the filtrate was added 1N-NaOH
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethylether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo at rt
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1CCC(CC1)O)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.5 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[H][H]>C(O)(=O)C>[F:9][C:8]([F:10])([F:11])[CH:5]1[CH2:4][CH2:3][CH:2]([OH:1])[CH2:7][CH2:6]1
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(F)(F)F
|
|
Name
|
Pt−2O
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
reacted for 16 h
|
|
Duration
|
16 h
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered through Celite
|
|
Type
|
ADDITION
|
|
Details
|
to the filtrate was added 1N-NaOH
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethylether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo at rt
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1CCC(CC1)O)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.5 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[H][H]>C(O)(=O)C>[F:9][C:8]([F:10])([F:11])[CH:5]1[CH2:4][CH2:3][CH:2]([OH:1])[CH2:7][CH2:6]1
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(F)(F)F
|
|
Name
|
Pt−2O
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
reacted for 16 h
|
|
Duration
|
16 h
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered through Celite
|
|
Type
|
ADDITION
|
|
Details
|
to the filtrate was added 1N-NaOH
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethylether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo at rt
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1CCC(CC1)O)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.5 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |